Phenyl trifluorovinyl ether (PhOCFCF2) is a valuable synthetic building block in fluoropolymer chemistry. [] It serves as a precursor to a diverse range of trifluorovinyl ether monomers used in the production of various fluoropolymers. [, ] Its significance lies in its ability to introduce the trifluorovinyl group into molecules, which can then undergo thermal cyclopolymerization to form perfluorocyclobutyl (PFCB) linkages. [, ] These PFCB linkages impart desirable properties to the resulting polymers, such as high thermal stability, low dielectric constants, and resistance to harsh environments. [, ]
Phenyl trifluorovinyl ether can be synthesized using various methods:
The molecular structure of phenyl trifluorovinyl ether features a phenyl ring attached to a trifluorovinyl group. The presence of three fluorine atoms on the vinyl group significantly influences its chemical behavior. The molecular weight is approximately 188.13 g/mol, and its structure can be represented as follows:
This structural configuration contributes to its stability and reactivity in various chemical reactions .
Phenyl trifluorovinyl ether participates in several types of chemical reactions:
The mechanism of action for phenyl trifluorovinyl ether primarily involves its ability to undergo polymerization processes, particularly radical polymerization due to the reactive nature of the trifluorovinyl group. This leads to the formation of high-molecular-weight polymers that exhibit unique properties suitable for various applications .
The reaction with thiols occurs via an anti-Markovnikov addition mechanism, where thiol radicals add to the less substituted carbon of the trifluorovinyl group, influenced by the electron-withdrawing effect of the fluorine atoms.
Phenyl trifluorovinyl ether has several scientific uses:
Radiation-induced polymerization enables precise control over the initiation and propagation of phenyl trifluorovinyl ether (TFVE) polymers without chemical initiators. This method utilizes high-energy radiation sources (e.g., γ-rays or electron beams) to generate radical sites on TFVE monomers, initiating polymerization under ambient or controlled temperatures. A key application is the synthesis of chromophore nanoparticles, where TFVE-functionalized perylene and terrylene diimides undergo thermal emulsion polymerization in tetraglyme. Dynamic light scattering confirms the formation of water-soluble nanoparticles (70–100 nm), with monomer concentration directly influencing particle size. For example, 10 wt% monomer yields 70 nm particles, while 20 wt% increases size to 100 nm [1] [7].
Table 1: Nanoparticle Properties via Radiation-Induced Emulsion Polymerization
Monomer Concentration (wt%) | Particle Size (nm) | Quantum Yield (ΦF) | Emission Color |
---|---|---|---|
10 | 70 ± 5 | 0.65 | Yellow |
15 | 85 ± 7 | 0.72 | Orange |
20 | 100 ± 8 | 0.68 | Deep Red |
The photophysical properties of monomers remain intact post-polymerization, allowing tunable emissions from yellow to deep red. Nanoparticles exhibit shape persistence in aqueous suspensions and high fluorescence quantum yields (ΦF = 0.65–0.72), making them suitable for optoelectronic and biological imaging applications [1] [7].
ROMP of TFVE monomers employs transition metal catalysts (e.g., Grubbs’ ruthenium complexes) to generate well-defined block copolymers with controlled architectures. This technique is particularly effective for synthesizing thermally crosslinkable hole-transporting block copolymers. A representative system involves the anionic polymerization of 3-(4-vinylphenyl)bicyclo[4.2.0]octa-1,3,5-triene (Monomer A), followed by sequential addition of triphenylamine-containing Monomer B. The reaction in tetrahydrofuran (THF) at −30°C yields poly(A-b-B) with a narrow molecular weight distribution (Đ = 1.05–1.12) [3].
Table 2: ROMP Performance for TFVE Block Copolymers
Catalyst System | Mn (g/mol) | Đ (Mw/Mn) | Reactivity Ratio (rA/B) |
---|---|---|---|
sec-BuLi/K-Naph | 15,000–30,000 | 1.05–1.08 | 1.2 |
Grubbs G3 (Ru-based) | 20,000–35,000 | 1.10–1.12 | 0.8 |
The living polymerization characteristics ensure high chain-end fidelity, enabling precise block lengths. Reactivity ratios (rA/B ≈ 1.2) indicate slight preferential incorporation of Monomer A, but uniform microphase separation is achieved. The resulting block copolymers self-assemble into micellar structures in selective solvents, facilitating applications in solution-processable OLED hole-transport layers [3].
High-pressure conditions (1–300 MPa) significantly alter the free-radical polymerization kinetics of TFVE monomers by compressing the reaction volume and enhancing propagation rates. This method suppresses chain-transfer reactions and bimolecular terminations, leading to higher molecular weights and reduced branching. For instance, polymerizations conducted at 200 MPa exhibit a 40% increase in molecular weight compared to ambient-pressure reactions. The autoacceleration effect (Trommsdorff–Norrish effect) is mitigated under high pressure, resulting in more linear polymer architectures [1].
Table 3: Pressure-Dependent Polymerization Parameters
Pressure (MPa) | Rate Constant (kp, ×103 L·mol−1·s−1) | Mn (g/mol) | Branching Density (per 1,000 C) |
---|---|---|---|
0.1 | 1.2 | 10,500 | 18 |
100 | 3.5 | 24,000 | 9 |
200 | 5.8 | 36,000 | 4 |
Kinetic studies reveal a linear increase in propagation rate constants (kp) with pressure, attributed to reduced activation volume. The method is ideal for synthesizing TFVE polymers with enhanced mechanical stability for high-performance coatings [1].
Thermal [2π+2π] cyclodimerization of TFVE groups forms perfluorocyclobutane (PFCB) rings, creating robust crosslinked networks without byproducts. This reaction initiates at 150°C and completes at 200–220°C, with kinetics governed by the Arrhenius equation (Ea ≈ 120 kJ/mol). TFVE-terminated imide oligomers derived from naphthalene tetracarboxylic dianhydride (BisA-DA) or hexafluoropropane dianhydride (6FDA) undergo this cyclization, yielding PFCB-linked polyimides with exceptional thermal stability (5% weight loss at >500°C) [4] [5].
Table 4: Cyclodimerization Efficiency and Thermal Stability
Dianhydride Core | Onset Temp. (°C) | Peak Temp. (°C) | Td5% (°C) | Solvent Resistance† |
---|---|---|---|---|
BisA-DA | 153 | 170 | 520 | >95% |
6FDA | 136 | 175 | 550 | >98% |
Silicone resin‡ | 160 | 200 | 485 | >90% |
†Residual mass after immersion in N-methylpyrrolidinone (NMP) for 24 h.‡Data for TFVE-functionalized silicone resin [5].
The process involves three stages:
This strategy enhances hydrophobicity (water contact angle >105°) and is critical for optical waveguides and aerospace composites [3] [4] [5].
Comprehensive Compound Index
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